N-(4-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide
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Description
N-(4-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide is a useful research compound. Its molecular formula is C18H13ClN4O2S and its molecular weight is 384.84. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, N-(4-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide, is a derivative of benzothiazole . Benzothiazole derivatives have been found to exhibit anti-inflammatory properties . They are known to inhibit the cyclooxygenase (COX) enzymes, which are key players in the inflammatory response .
Mode of Action
The compound interacts with its targets, the COX enzymes, by binding to their active sites . This binding inhibits the enzymes’ ability to convert arachidonic acid into prostaglandins, which are mediators of inflammation . As a result, the inflammatory response is reduced .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting the COX enzymes, the compound prevents the conversion of arachidonic acid into prostaglandins . This leads to a decrease in the production of these inflammatory mediators, thereby reducing inflammation .
Pharmacokinetics
Benzothiazole derivatives are generally known for their good bioavailability .
Result of Action
The result of the compound’s action is a reduction in inflammation . By inhibiting the COX enzymes, the compound decreases the production of prostaglandins, leading to a reduction in inflammation . This makes it potentially useful in the treatment of conditions characterized by inflammation .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its ability to bind to its target . Additionally, the presence of other molecules can impact the compound’s bioavailability and its interaction with its target . .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They interact with enzymes and proteins involved in the life cycle of Mycobacterium tuberculosis .
Cellular Effects
Benzothiazole derivatives have shown potential anticancer and anti-inflammatory activities . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzothiazole derivatives have been found to inhibit the proliferation of cancer cells and decrease the activity of inflammatory factors IL-6 and TNF-α .
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O2S/c1-11-9-14(25-22-11)17(24)23(10-12-5-2-3-8-20-12)18-21-16-13(19)6-4-7-15(16)26-18/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUFWDKRGSBTAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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